REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10].N1(C2C=CN=CC=2)CCCC1.[C:23](O)([CH3:26])([CH3:25])[CH3:24]>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([O:11][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:10]
|
Name
|
|
Quantity
|
5.02 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)CC(=O)O
|
Name
|
N,N-dicyclohexylcarbodiimide
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)C1=CC=NC=C1
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature, under nitrogen, for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The mixture was left
|
Type
|
WAIT
|
Details
|
to stand for 18 h
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
ER (150 ml) was added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
washed with ER
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave a yellow suspension
|
Type
|
WASH
|
Details
|
(A) eluting with hexane
|
Type
|
CUSTOM
|
Details
|
gave a white semisolid, which
|
Type
|
CUSTOM
|
Details
|
was further chromatographed
|
Type
|
WASH
|
Details
|
eluting with hexane
|
Type
|
CUSTOM
|
Details
|
1% ER in hexane, and finally 2% gave a colorless liquid
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation by Kugelrohr at 0.4 mmHg
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)CC(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 8.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |